molecular formula C2H9BS B7800882 (Dimethyl sulfide)trihydroboron

(Dimethyl sulfide)trihydroboron

Cat. No.: B7800882
M. Wt: 75.97 g/mol
InChI Key: RMHDLBZYPISZOI-UHFFFAOYSA-N
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Description

(Dimethyl sulfide)trihydroboron, also known as borane dimethyl sulfide complex, is a chemical compound with the formula BH₃·S(CH₃)₂. It is an adduct formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). This compound is widely used as a reagent in organic synthesis, particularly for hydroboration and reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dimethyl sulfide)trihydroboron can be synthesized by absorbing diborane (B₂H₆) into dimethyl sulfide. The reaction is as follows: [ \text{B}_2\text{H}_6 + 2 \text{S(CH}_3\text{)}_2 \rightarrow 2 \text{BH}_3\cdot\text{S(CH}_3\text{)}_2 ] This reaction is typically carried out under controlled conditions to ensure the stability of the product .

Industrial Production Methods

In industrial settings, this compound is often produced in large quantities using similar methods. The compound is then purified through techniques such as bulb-to-bulb vacuum transfer to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(Dimethyl sulfide)trihydroboron undergoes several types of chemical reactions, including:

    Hydroboration: This reaction involves the addition of borane to alkenes and alkynes, resulting in the formation of organoborane compounds.

    Reduction: It is used to reduce various functional groups such as aldehydes, ketones, epoxides, esters, and carboxylic acids to their corresponding alcohols.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (Dimethyl sulfide)trihydroboron involves the dissociation of the dimethyl sulfide ligand, which liberates the borane molecule. The borane then participates in hydroboration or reduction reactions by adding to unsaturated bonds or reducing functional groups. The molecular targets include alkenes, alkynes, aldehydes, ketones, epoxides, esters, carboxylic acids, and nitriles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dimethyl sulfide)trihydroboron is unique due to its increased stability and higher solubility compared to other borane reagents. It does not require additional stabilizers, making it more convenient for use in various reactions .

Properties

IUPAC Name

borane;methylsulfanylmethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S.BH3/c1-3-2;/h1-2H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHDLBZYPISZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9BS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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